molecular formula C20H18F3N3O4S2 B319750 2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide

2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B319750
M. Wt: 485.5 g/mol
InChI Key: IUWXXTCWTLRPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound characterized by the presence of a thienyl group, a trifluoromethyl group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrimidinyl intermediate, which is then reacted with a thienyl derivative under specific conditions to introduce the thienyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized under specific conditions.

    Reduction: The pyrimidinyl group can be reduced using suitable reducing agents.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group may yield sulfoxides or sulfones, while reduction of the pyrimidinyl group may produce dihydropyrimidines .

Scientific Research Applications

2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide
  • **2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18F3N3O4S2

Molecular Weight

485.5 g/mol

IUPAC Name

2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C20H18F3N3O4S2/c1-28-13-7-11(8-14(29-2)18(13)30-3)24-17(27)10-32-19-25-12(15-5-4-6-31-15)9-16(26-19)20(21,22)23/h4-9H,10H2,1-3H3,(H,24,27)

InChI Key

IUWXXTCWTLRPGM-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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